2,2,5,5-Tetramethylcyclopentan-1-imine
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Overview
Description
2,2,5,5-Tetramethylcyclopentan-1-imine is an organic compound characterized by a cyclopentane ring substituted with four methyl groups and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylcyclopentan-1-imine typically involves the reaction of 2,2,5,5-tetramethylcyclopentanone with ammonia or primary amines under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetramethylcyclopentan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The methyl groups on the cyclopentane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
2,2,5,5-Tetramethylcyclopentan-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylcyclopentan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2,2,5,5-Tetramethylcyclopentanone: Similar structure but with a ketone group instead of an imine.
2,2,5,5-Tetramethylcyclopentanol: Contains a hydroxyl group instead of an imine.
2,2,5,5-Tetramethylcyclopentane: Lacks the imine functional group.
Uniqueness: The imine group allows for specific interactions with biological targets and provides versatility in synthetic transformations .
Properties
CAS No. |
64273-88-7 |
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Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,2,5,5-tetramethylcyclopentan-1-imine |
InChI |
InChI=1S/C9H17N/c1-8(2)5-6-9(3,4)7(8)10/h10H,5-6H2,1-4H3 |
InChI Key |
KSOQPAIMKVRQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=N)(C)C)C |
Origin of Product |
United States |
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